3-[(2-Ethylcyclohexyl)oxy]azetidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
3-(2-ethylcyclohexyl)oxyazetidine |
InChI |
InChI=1S/C11H21NO/c1-2-9-5-3-4-6-11(9)13-10-7-12-8-10/h9-12H,2-8H2,1H3 |
InChI Key |
UFKGLCGNUKPJDS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCC1OC2CNC2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 2 Ethylcyclohexyl Oxy Azetidine
Advanced Synthetic Routes to the Azetidine (B1206935) Core
Reduction of Azetidin-2-ones (β-Lactams) in Azetidine Preparationrsc.orgpublish.csiro.auacs.org
The reduction of azetidin-2-ones (β-lactams) is one of the most common and reliable methods for preparing N-substituted azetidines. acs.org β-Lactams are readily accessible through methods like the Staudinger synthesis. mdpi.com The reduction of the lactam carbonyl group provides direct access to the corresponding azetidine, generally retaining the stereochemistry of the substituents on the ring. publish.csiro.auacs.org
Common reducing agents for this transformation include diborane (B8814927) (B₂H₆) in tetrahydrofuran (B95107) (THF) and alane (AlH₃) in ether. publish.csiro.au Alane is often considered more efficient and chemoselective, as reductions with diborane can sometimes lead to reductive ring cleavage, forming 3-aminopropanol derivatives as by-products. publish.csiro.au The choice of the N-substituent on the β-lactam can influence the reaction's success; bulky substituents may hinder the reduction. publish.csiro.au
Table 3: Comparison of Reducing Agents for Azetidin-2-one Reduction publish.csiro.au
| Starting β-Lactam | Reducing Agent | Product | Yield (%) | By-product (Ring-opened) |
|---|---|---|---|---|
| 1-Benzyl-4-phenylazetidin-2-one | Diborane | 1-Benzyl-2-phenylazetidine | 70 (mixture) | 3-Benzylamino-3-phenylpropan-1-ol (35%) |
| 1-Benzyl-4-phenylazetidin-2-one | Alane | 1-Benzyl-2-phenylazetidine | 85 | Not significant |
| 1,4-Diphenylazetidin-2-one | Diborane | 1,4-Diphenylazetidine | 60 | Not significant |
Stereoselective Synthesis of Azetidine Scaffoldsdigitellinc.comacs.org
Controlling the stereochemistry of substituents on the azetidine ring is crucial, particularly for applications in medicinal chemistry. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of the target molecule.
The use of chiral auxiliaries is a classic and effective strategy for inducing stereoselectivity in the synthesis of azetidine scaffolds. numberanalytics.com A chiral auxiliary is a chiral molecule that is temporarily attached to an achiral substrate. numberanalytics.com It directs the stereochemical course of a reaction before being cleaved to yield the enantioenriched product. acs.orgnumberanalytics.com
A widely used example is the Ellman tert-butanesulfinamide chiral auxiliary. digitellinc.comacs.org This auxiliary can be condensed with a suitable precursor, such as 3-chloropropanal, to form a chiral sulfinimine. Diastereoselective addition of a Grignard reagent to this sulfinimine sets the desired stereocenter. The resulting chlorosulfinamide can then undergo an intramolecular cyclization (4-exo-tet) to form the C2-substituted N-sulfinylazetidine with high diastereoselectivity. digitellinc.com The sulfinyl group can then be easily removed under acidic conditions to afford the final chiral azetidine. acs.org This approach provides a general and scalable route to a wide variety of enantioenriched C2-substituted azetidines. acs.org
Asymmetric Catalysis in Azetidine Ring Construction
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of azetidines. For instance, chiral amines and their salts have been utilized to catalyze the [2+2] cycloaddition of imines and ketenes, yielding chiral azetidin-2-ones with high diastereoselectivity and enantioselectivity. nih.govrsc.org Another approach involves the aza-Morita–Baylis–Hillman reaction of ketimines with allenoates, catalyzed by chiral amines like β-isocupreidine, to produce enantiomerically enriched azetidines. rsc.org
Metal-catalyzed reactions also play a crucial role in asymmetric azetidine synthesis. Palladium-catalyzed allylic amination and tantalum-catalyzed hydroaminoalkylation are examples of methods that lead to the formation of chiral azetidines. rsc.org More recently, a catalytic asymmetric formal [2+2] cycloaddition between N-sulfonylimines and allenoates has been reported, utilizing a cinchona alkaloid-derived catalyst to afford disubstituted azetidines with excellent enantioselectivity. thieme-connect.com Furthermore, an enantioselective [3+1]-cycloaddition of racemic donor-acceptor aziridines with isocyanides, catalyzed by a chiral N,N′-dioxide/Mg(II) complex, provides a route to enantioenriched exo-imido azetidines. acs.org
A summary of representative asymmetric catalytic methods for azetidine ring construction is presented in the table below.
| Catalytic System | Reaction Type | Starting Materials | Key Features |
| Chiral Amine (e.g., β-isocupreidine) | aza-Morita–Baylis–Hillman | Ketimines, Allenoates | Enantioselective synthesis. rsc.org |
| Cinchona Alkaloid Derivative | [2+2] Cycloaddition | N-sulfonylimines, Allenoates | High enantioselectivity. thieme-connect.com |
| Chiral N,N′-dioxide/Mg(II) Complex | [3+1] Cycloaddition | Donor-acceptor aziridines, Isocyanides | Access to enantioenriched exo-imido azetidines. acs.org |
| Chiral Squaramide H-bond Donor | Ring-opening of azetidines | 3-substituted azetidines, Alkyl/Acyl halides | Highly enantioselective. chemrxiv.orgacs.org |
These methods provide access to a variety of chiral azetidine cores, which can then be further functionalized to introduce the desired substituents, such as the 2-ethylcyclohexyl-oxy group at the 3-position.
Functionalization and Derivatization Strategies for the Azetidine Ring
Once the azetidine core is established, subsequent functionalization is necessary to introduce the desired moieties and explore the structure-activity relationships of the target compounds.
Introduction of the 2-Ethylcyclohexyl-oxy Moiety
The introduction of the 2-ethylcyclohexyl-oxy group at the 3-position of the azetidine ring is a key step in the synthesis of the target compound. This is typically achieved through the etherification of a 3-hydroxyazetidine precursor.
Etherification Methodologies for Oxy-Substitution
The synthesis of 3-alkoxyazetidines can be accomplished through various etherification methods. documentsdelivered.com A common strategy involves the reaction of a protected 3-hydroxyazetidine with an appropriate alkylating agent in the presence of a base. For the synthesis of 3-[(2-Ethylcyclohexyl)oxy]azetidine , this would involve the reaction of a suitable N-protected 3-hydroxyazetidine with a 2-ethylcyclohexyl halide or sulfonate.
The synthesis of the precursor, 3-hydroxyazetidine, can be achieved through several routes. One common method involves the cyclization of 1-chloro-3-(benzylamino)propan-2-ol, followed by debenzylation. chemicalbook.comchemicalbook.com Another approach utilizes the reaction of tert-butylamine (B42293) with epichlorohydrin, followed by cyclization, acetylation, and deacetylation to yield 3-hydroxyazetidine hydrochloride. google.com
Regioselectivity and Stereoselectivity in Substitution Reactions
The regioselectivity of nucleophilic substitution on the azetidine ring is a critical consideration. In the case of introducing the 2-ethylcyclohexyl-oxy group at the 3-position, the reaction is directed by the presence of the hydroxyl group at this position. However, ring-opening reactions can be a competing pathway, especially under acidic or strongly basic conditions, or with certain substituents on the ring. magtech.com.cnresearchgate.netnih.govresearchgate.net The regioselectivity of ring-opening is influenced by both electronic and steric factors of the substituents on the azetidine ring. magtech.com.cnresearchgate.net
Stereoselectivity is another important aspect, particularly when dealing with chiral azetidines. The introduction of the 2-ethylcyclohexyl-oxy group can lead to the formation of diastereomers if the azetidine ring or the 2-ethylcyclohexyl group is chiral. The stereochemical outcome of the substitution reaction will depend on the mechanism (e.g., S(_N)2-type inversion or retention of configuration) and the nature of the starting materials and reagents. nih.gov For instance, the synthesis of chiral C2-substituted monocyclic azetidines has been achieved with high diastereoselectivity using chiral tert-butanesulfinamides. acs.org
Modification of the Azetidine Nitrogen
The nitrogen atom of the azetidine ring provides a convenient handle for further modification and diversification. The secondary amine of the azetidine ring can be functionalized through various reactions, including N-alkylation, N-acylation, N-arylation, and sulfonylation. researchgate.net These modifications can significantly impact the biological activity and physicochemical properties of the resulting compounds.
For example, N-arylation can be achieved using copper-catalyzed reactions. organic-chemistry.org The N-H group can also be protected with various protecting groups, such as a tert-butyloxycarbonyl (Boc) group, which can be later removed to allow for further functionalization. researchgate.net The choice of the substituent on the nitrogen atom is crucial for modulating the properties of the molecule for specific applications.
Diversification of Side Chains for Structure-Activity Relationship Studies (SAR)
To explore the structure-activity relationships (SAR) of This compound analogues, diversification of the side chains is essential. This involves modifying both the 2-ethylcyclohexyl group and introducing various substituents at other positions of the azetidine ring.
Systematic modifications of the 2-ethylcyclohexyl moiety, such as altering the alkyl chain length, introducing unsaturation, or adding other functional groups, can provide insights into the steric and electronic requirements for biological activity. Similarly, introducing a variety of substituents at the C2 and C4 positions of the azetidine ring can lead to the discovery of compounds with improved potency and selectivity. acs.org
SAR studies on other azetidine-containing compounds have demonstrated the importance of such diversification. For instance, in a series of azetidine-containing dipeptide inhibitors of human cytomegalovirus (HCMV), substitutions at the N- and C-terminus, as well as the C-terminal side-chain, were crucial for antiviral activity. nih.gov Similarly, SAR studies on azetidine-based STAT3 inhibitors revealed that specific substitutions on the azetidine ring and appended aromatic groups were critical for their inhibitory potency. nih.govacs.orgaacrjournals.org
The table below outlines potential diversification strategies for SAR studies of This compound .
| Position of Modification | Type of Diversification | Rationale |
| 2-Ethylcyclohexyl Group | Vary alkyl chain length, introduce unsaturation, add functional groups | Probe steric and electronic requirements for binding. |
| Azetidine Nitrogen | N-alkylation, N-acylation, N-arylation, sulfonylation | Modulate physicochemical properties and biological activity. |
| C2 and C4 Positions | Introduction of various alkyl, aryl, or functional groups | Explore the impact of substitution on potency and selectivity. acs.org |
Through these synthetic and derivatization strategies, a library of analogues of This compound can be generated, enabling a thorough investigation of its structure-activity relationships for potential therapeutic applications.
Reaction Mechanism Elucidation for Key Synthetic Steps
The formation of this compound via the aforementioned synthetic routes proceeds through well-understood reaction mechanisms. A detailed elucidation of these mechanisms is crucial for optimizing reaction conditions and predicting potential side products.
Williamson Ether Synthesis Mechanism
The Williamson ether synthesis is a classic and straightforward method for preparing ethers, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comwikipedia.org In the context of synthesizing this compound, the reaction would typically involve the deprotonation of an N-protected 3-hydroxyazetidine to form a more potent nucleophile, the corresponding alkoxide. This alkoxide then attacks an electrophilic 2-ethylcyclohexyl halide or sulfonate.
The key steps of the mechanism are as follows:
Deprotonation: A strong base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group of the N-protected 3-hydroxyazetidine. This acid-base reaction is rapid and generates the sodium azetidin-3-oxide intermediate and hydrogen gas. youtube.com The use of a strong base ensures that a sufficient concentration of the alkoxide is present for the subsequent substitution step.
Nucleophilic Attack: The generated alkoxide, a potent nucleophile, then undergoes an SN2 reaction with a suitable electrophile, such as 2-ethylcyclohexyl bromide. The alkoxide attacks the carbon atom bearing the leaving group (e.g., bromide) from the backside, leading to an inversion of stereochemistry at that carbon if it is chiral. masterorganicchemistry.comwikipedia.org
Deprotection: Following the successful ether formation, the protecting group on the azetidine nitrogen can be removed under appropriate conditions to yield the final product, this compound.
The concerted nature of the SN2 reaction requires that the electrophilic carbon be sterically accessible. masterorganicchemistry.com Therefore, the use of a primary or secondary alkyl halide is preferred.
Mitsunobu Reaction Mechanism
The Mitsunobu reaction provides an alternative and powerful method for the synthesis of ethers from alcohols, particularly when the Williamson ether synthesis is not feasible or gives low yields. wikipedia.org This reaction typically involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-chemistry.org
The mechanism of the Mitsunobu reaction is more complex than the Williamson ether synthesis and involves several key intermediates:
Activation of Triphenylphosphine: Triphenylphosphine, a nucleophile, attacks the electrophilic nitrogen of the azodicarboxylate (e.g., DEAD). This results in the formation of a betaine (B1666868) intermediate. wikipedia.org
Proton Transfer: The betaine is a strong base and deprotonates the more acidic of the two alcoholic partners, which in this case would likely be the N-protected 3-hydroxyazetidine, to form an ion pair.
Formation of the Oxyphosphonium Salt: The alcohol (in this case, 2-ethylcyclohexanol) attacks the activated phosphorus of the triphenylphosphine-azodicarboxylate adduct. This leads to the formation of a key intermediate, an oxyphosphonium salt, which is a very good leaving group.
Nucleophilic Substitution: The deprotonated 3-hydroxyazetidine (the azetidin-3-oxide) then acts as a nucleophile and attacks the carbon of the oxyphosphonium salt, displacing the triphenylphosphine oxide in an SN2 fashion. This step proceeds with a complete inversion of configuration at the carbon atom of the alcohol. organic-chemistry.org
Deprotection: Similar to the Williamson ether synthesis, a final deprotection step is required to remove the protecting group from the azetidine nitrogen.
The Mitsunobu reaction is highly regarded for its reliability and stereospecificity, making it a valuable tool in the synthesis of complex molecules. organic-chemistry.orgnih.gov
No Publicly Available Research Data for this compound
Following a comprehensive review of scientific literature and publicly accessible databases, no preclinical biological evaluation or mechanistic investigation data is currently available for the specific chemical compound this compound. As a result, an article detailing its in vitro pharmacological profiling and biological activities as per the requested outline cannot be generated at this time.
Extensive searches for this particular molecule did not yield any specific studies on its receptor binding, enzyme inhibition, or cellular functional assays. Furthermore, no information was found regarding its potential antimicrobial, antibacterial, antifungal, or antitubercular properties.
While the broader class of azetidine-containing compounds has been the subject of various research endeavors, showing a diverse range of pharmacological activities, the specific derivative this compound remains uncharacterized in the public domain. The lack of available data prevents the creation of a scientifically accurate and informative article as requested.
Preclinical Biological Evaluation and Mechanistic Investigations of 3 2 Ethylcyclohexyl Oxy Azetidine
In Vivo Preclinical Pharmacological Investigations (Animal Models)
Efficacy Assessment in Disease Models (e.g., infection models, tumor models, inflammation models)
No studies were found that assessed the efficacy of 3-[(2-Ethylcyclohexyl)oxy]azetidine in any animal models of disease.
Pharmacodynamics in Relevant Biological Systems (Animal Models)
There is no available data describing the pharmacodynamic properties or the mechanism of action of this compound in animal models.
Pathway-Selective Signaling in Animal Models
No research has been published investigating the pathway-selective signaling of this compound in any animal models.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Elucidation of Key Structural Features for Biological Activity
The biological activity of 3-[(2-Ethylcyclohexyl)oxy]azetidine is a composite of the contributions from its constituent parts: the azetidine (B1206935) ring, the 2-ethylcyclohexyl moiety, and the linking ether group. Understanding the role of each component is crucial for designing more potent and selective analogs.
The azetidine ring is a "privileged scaffold" in medicinal chemistry, valued for its ability to impart desirable physicochemical properties and to serve as a rigid framework for orienting substituents in three-dimensional space. nih.gov Its inherent ring strain of approximately 25 kcal/mol contributes to a more defined conformation compared to more flexible acyclic or larger ring systems. nih.gov This rigidity can be advantageous for binding to biological targets, as it reduces the entropic penalty upon binding.
The nitrogen atom within the azetidine ring is a key feature, serving as a potential hydrogen bond acceptor or as a basic center that can be protonated at physiological pH. This protonation state can be critical for forming ionic interactions with acidic residues in a receptor's binding pocket. In the context of GPCRs, such as muscarinic or dopamine (B1211576) receptors, the basic nitrogen of a ligand often forms a crucial salt bridge with a conserved aspartate residue in transmembrane helix 3. nih.gov The position of the nitrogen atom in the azetidine ring of this compound, and its substitution pattern, would therefore be expected to significantly influence receptor affinity and selectivity.
Furthermore, the azetidine ring can act as a non-classical bioisostere for other cyclic systems or functional groups, offering a unique vector for substituent placement and influencing properties like solubility and metabolic stability. rsc.org
The ether linkage between the azetidine ring and the cyclohexyl moiety provides a degree of rotational freedom, allowing the two main structural components to adopt various relative orientations. The length and nature of the linker are known to be critical for optimizing interactions with a target receptor. In the case of this compound, the single oxygen atom of the ether provides a specific distance and angle between the two parts of the molecule.
The following table, based on hypothetical data for a series of analogs of this compound, illustrates how modifications to the linker and substitution patterns could influence receptor affinity.
Table 1: Hypothetical Structure-Activity Relationship of this compound Analogs at a Generic GPCR Target
| Compound ID | R1 (N-substituent on Azetidine) | Cyclohexyl Moiety | Linker (X) | Receptor Affinity (Ki, nM) |
| 1 | H | 2-Ethylcyclohexyl | -O- | 50 |
| 2 | Methyl | 2-Ethylcyclohexyl | -O- | 25 |
| 3 | Ethyl | 2-Ethylcyclohexyl | -O- | 40 |
| 4 | H | Cyclohexyl | -O- | 150 |
| 5 | H | 2-Ethylcyclohexyl | -CH2O- | 80 |
| 6 | H | 2-Ethylcyclohexyl | -NH- | 120 |
This table is for illustrative purposes and does not represent actual experimental data.
Conformational Analysis and its Influence on Biological Interactions
The azetidine ring is not planar and can exist in a puckered conformation. The substituent at the 3-position can adopt either an axial or equatorial-like position, which will influence its interaction with a target protein. rsc.org Similarly, the cyclohexyl ring will predominantly exist in a chair conformation, with the bulky 2-ethyl and oxy-azetidine substituents preferentially occupying equatorial positions to minimize steric strain.
Computational modeling and spectroscopic techniques like NMR can be used to determine the preferred low-energy conformations of the molecule. Understanding these preferred conformations is essential for docking studies and for rationalizing the observed SAR. For instance, the ability of the molecule to adopt a specific "bioactive" conformation, which is complementary to the binding site of a receptor, is a prerequisite for high-affinity binding.
Modulation of Selectivity and Potency through Chemical Modifications
The potency and selectivity of this compound can be fine-tuned through systematic chemical modifications based on the SAR principles discussed above.
Modulating Potency:
N-Substitution: As illustrated in the hypothetical data in Table 1, small alkyl substituents on the azetidine nitrogen (e.g., methyl) could enhance potency by providing additional hydrophobic interactions or by fine-tuning the pKa of the nitrogen for optimal ionic bonding.
Cyclohexyl Ring Substitution: The position and nature of the alkyl substituent on the cyclohexyl ring are critical. Moving the ethyl group to the 3- or 4-position, or replacing it with other alkyl groups of varying sizes, would likely have a significant impact on potency by altering the fit within the hydrophobic pocket of the target.
Linker Modification: Altering the ether linker to a thioether, amine, or a short alkyl chain could change the geometry and flexibility of the molecule, potentially leading to improved interactions with the receptor.
Modulating Selectivity:
Stereochemistry: The synthesis and biological evaluation of individual stereoisomers of this compound would be a crucial step in developing selective ligands. It is common for different receptor subtypes to exhibit stereospecific binding, where one enantiomer or diastereomer is significantly more potent than the others. nih.gov
Introduction of Polar Groups: While the 2-ethylcyclohexyl moiety provides lipophilicity, the introduction of small polar groups (e.g., hydroxyl, fluoro) at specific positions could introduce specific hydrogen bonding interactions with the receptor, thereby enhancing selectivity for a particular target.
Scaffold Hopping: Replacing the 2-ethylcyclohexyl group with other bulky, lipophilic groups (e.g., adamantyl, substituted phenyl rings) while retaining the 3-oxy-azetidine core could lead to compounds with different selectivity profiles.
A patent for cyclohexyl azetidine derivatives as Janus kinase (JAK) inhibitors suggests that this class of compounds has potential in treating inflammatory and autoimmune disorders. google.com Another study on 2-(3-alkoxy-1-azetidinyl) quinolines as phosphodiesterase 10A (PDE10A) inhibitors highlights the utility of the 3-alkoxy-azetidine scaffold in designing enzyme inhibitors. nih.gov These findings support the notion that the this compound scaffold is a promising starting point for the development of novel therapeutic agents, and that its potency and selectivity can be rationally optimized through targeted chemical modifications.
Computational Chemistry and Molecular Modeling for 3 2 Ethylcyclohexyl Oxy Azetidine
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial for predicting the binding affinity and mode of interaction between a potential drug molecule, such as 3-[(2-Ethylcyclohexyl)oxy]azetidine, and its biological target. The process involves sampling a vast number of possible conformations of the ligand within the protein's binding site and scoring them to identify the most stable complex. sci-hub.box
A hypothetical analysis of the interactions for this compound docked into a target protein might yield the following data:
| Interaction Type | Ligand Moiety Involved | Potential Interacting Residue |
| Hydrogen Bond | Azetidine (B1206935) Nitrogen | Serine, Tyrosine |
| Hydrophobic | Ethylcyclohexyl Group | Leucine, Valine, Phenylalanine |
| Van der Waals | Entire Ligand | Multiple residues in the pocket |
Virtual screening (VS) is a computational strategy used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.com VS can be broadly categorized into structure-based (SBVS) and ligand-based (LBVS) approaches. sci-hub.box
Structure-Based Virtual Screening (SBVS): If the 3D structure of the target protein is known, SBVS can be employed. This involves docking thousands to millions of compounds from virtual libraries into the target's binding site. nih.gov The compounds are then ranked based on their predicted binding affinity (docking score), and the top-ranking "hits" are selected for further investigation. This approach could identify novel scaffolds that bind to the same target as this compound.
Ligand-Based Virtual Screening (LBVS): When the target structure is unknown but active ligands exist, LBVS can be used. This method uses the known active compound, in this case, this compound, as a template to find other molecules in a database with similar properties (e.g., shape, pharmacophores). nih.gov This is particularly useful for identifying compounds with diverse chemical structures that might produce a similar biological effect.
Molecular Dynamics Simulations for Conformational Sampling and Binding Stability
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms in the ligand-protein complex over time. researchgate.net An MD simulation would be performed on the best-docked pose of this compound with its target to assess the stability of the interaction. researchgate.net Key metrics such as the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand are monitored. A stable RMSD over the course of the simulation (e.g., 100 nanoseconds) suggests that the ligand remains securely in the binding pocket and that the predicted binding mode is stable. mdpi.com Another metric, the Root Mean Square Fluctuation (RMSF), can highlight the flexibility of specific amino acid residues upon ligand binding. researchgate.net
A hypothetical summary of an MD simulation for a target protein complexed with the compound is presented below:
| Simulation Parameter | System | Result | Interpretation |
| Simulation Time | Protein-Ligand Complex | 100 ns | Sufficient time for assessing stability. |
| RMSD of Protein Backbone | Protein-Ligand Complex | Stable fluctuation around 0.2 nm | The overall protein structure is stable with the ligand bound. |
| RMSD of Ligand | This compound | Stable fluctuation < 0.1 nm | The ligand maintains a consistent binding pose. mdpi.com |
| Key Hydrogen Bonds | Azetidine-Serine | Maintained > 90% of simulation time | Indicates a strong and stable key interaction. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov To develop a QSAR model for analogues of this compound, a dataset of structurally similar compounds with experimentally measured biological activities (e.g., IC50 values) would be required. mdpi.com For each compound, various molecular descriptors (e.g., physicochemical, electronic, topological) are calculated. A mathematical model is then generated using statistical techniques like multiple linear regression to correlate these descriptors with activity. researchgate.net A robust QSAR model can predict the activity of new, unsynthesized compounds, guiding the design of more potent analogues. mdpi.comnih.gov
A hypothetical 2D-QSAR model might be represented by an equation like: pIC50 = c0 + c1(LogP) + c2(Polar Surface Area) + c3*(Molecular Weight)
| Descriptor | Definition | Hypothetical Contribution to Activity |
| LogP (Octanol-water partition coefficient) | Measures lipophilicity. | A positive coefficient may indicate that increased lipophilicity enhances binding to a hydrophobic pocket. |
| Polar Surface Area (PSA) | Sum of surfaces of polar atoms. | A negative coefficient might suggest that excessive polarity is detrimental to cell membrane permeability or target binding. |
| Molecular Weight (MW) | The mass of the molecule. | May show an optimal range for activity. |
In Silico Prediction of Relevant Biological Properties (Preclinical)
Before advancing to preclinical animal studies, computational tools can predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov These in silico predictions help to identify potential liabilities early, reducing the risk of late-stage failures in drug development. sciensage.infonih.gov
In silico tools can generate a comprehensive pharmacokinetic profile for this compound, predicting its behavior in a biological system. researchgate.net These models are built from large datasets of experimental results and can estimate various crucial parameters. mdpi.com
Below is a hypothetical predictive pharmacokinetic table for the compound, generated using common in silico prediction software.
| Pharmacokinetic Parameter | Predicted Value/Classification | Implication for Drug Development |
| Absorption | ||
| Human Intestinal Absorption | >90% | Likely to be well-absorbed orally. nih.gov |
| P-glycoprotein Substrate | Yes | May be subject to efflux from the gut wall or brain. sciensage.info |
| Distribution | ||
| Plasma Protein Binding (PPB) | ~85% | Moderate binding; a significant fraction will be free to interact with the target. mdpi.com |
| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross into the central nervous system, potentially avoiding CNS side effects. sciensage.info |
| Volume of Distribution (VDss) | Moderate (0.5 - 2.0 L/kg) | Suggests distribution into tissues beyond the plasma. |
| Metabolism | ||
| CYP450 2D6 Inhibitor | No | Low risk of drug-drug interactions with CYP2D6 substrates. |
| CYP450 3A4 Inhibitor | No | Low risk of drug-drug interactions with CYP3A4 substrates. nih.gov |
| Excretion | ||
| Total Clearance (log ml/min/kg) | ~0.70 | Indicates moderate rate of clearance from the body. nih.gov |
This predictive data provides a foundational understanding of how this compound might behave in vivo, guiding further experimental design and optimization.
Theoretical Reactivity Predictions
As of the latest available data, specific theoretical reactivity predictions for the compound this compound are not extensively documented in publicly accessible scientific literature. Computational chemistry and molecular modeling studies focusing on this particular molecule, which would provide detailed insights into its reactivity through theoretical calculations, have not been published in prominent research databases or scholarly articles.
Therefore, detailed research findings, including data on quantum chemical calculations such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, electrostatic potential maps, and other reactivity descriptors, are not available. Consequently, data tables summarizing these theoretical parameters for this compound cannot be provided at this time.
The investigation into the electronic structure and theoretical reactivity of novel chemical compounds is an ongoing effort in the field of computational chemistry. Future studies may emerge that explore the molecular properties of this compound, which would then allow for a comprehensive analysis of its predicted reactivity.
Future Research Directions and Unaddressed Inquiries
Exploration of Novel Synthetic Methodologies for Enhanced Scalability and Sustainability
The synthesis of azetidine (B1206935) derivatives, particularly those with substitution at the 3-position, can be challenging due to the ring strain inherent in the four-membered system. medwinpublishers.com Traditional methods often involve multi-step sequences that may not be amenable to large-scale production. Future research should prioritize the development of robust, scalable, and sustainable synthetic routes to 3-[(2-Ethylcyclohexyl)oxy]azetidine and its analogues.
Key areas for exploration include:
Catalytic C-O Bond Formation: Investigating novel catalytic systems for the etherification of 3-hydroxyazetidine precursors. This could involve exploring metal-catalyzed cross-coupling reactions or organocatalytic approaches that offer high yields and selectivity under mild conditions. A recently developed eco-friendly method for synthesizing heteroaryl ethers using an in-situ generated phosphonium (B103445) salt catalyst could be adapted for this purpose. rsc.org
Flow Chemistry: The application of continuous flow synthesis could offer significant advantages in terms of safety, reproducibility, and scalability. acs.org Flow reactors can enable precise control over reaction parameters, potentially improving yields and reducing byproduct formation in the synthesis of azetidine intermediates.
Green Chemistry Principles: Future synthetic strategies should align with the principles of green chemistry, aiming to reduce waste, minimize the use of hazardous reagents, and improve atom economy. rsc.orgfrontiersin.org This includes exploring the use of greener solvents and developing catalytic cycles that minimize waste. rsc.org For example, some syntheses of 2-azetidinone analogs have been successfully achieved using sonication and stirring as greener alternatives to conventional methods. tandfonline.com
Stereoselective Synthesis: The 2-ethylcyclohexyl group contains chiral centers. Developing stereoselective synthetic methods to control the stereochemistry of this side chain, as well as its orientation relative to the azetidine ring, will be crucial for elucidating structure-activity relationships.
A comparison of potential synthetic approaches is outlined in Table 1.
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Potential Advantages | Potential Challenges |
|---|---|---|
| Metal-Catalyzed Cross-Coupling | High efficiency, good functional group tolerance. rsc.org | Cost of catalysts, potential for metal contamination in the final product. |
| Brønsted Acid Catalysis | Avoids strong bases and alkylating halides. rsc.org | Requires specific activation of tertiary benzylic alcohols. rsc.org |
| Intramolecular Cyclization | Can provide good control over ring formation. acs.orgacs.org | Competition with elimination reactions, requires suitable precursors. acs.org |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Requires specialized equipment and optimization. |
| Enzymatic Synthesis | High selectivity, mild reaction conditions, environmentally benign. | Enzyme stability and cost, limited substrate scope. |
Discovery of Additional Biological Targets and Mechanisms
The azetidine scaffold is present in numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antibacterial, and central nervous system activities. nih.govlifechemicals.com The specific biological targets and mechanism of action for this compound are currently unknown and represent a significant area for future investigation.
Initial research efforts could focus on:
High-Throughput Screening (HTS): Screening the compound against a broad range of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes, could rapidly identify potential areas of activity. lifechemicals.com
Target-Based Screening: Based on the structural features of this compound, it could be evaluated against specific target families. For instance, various azetidine derivatives have been investigated as GABA uptake inhibitors, suggesting a potential role in neuroscience. nih.govsigmaaldrich.com Others have been explored as STAT3 inhibitors, relevant to oncology. acs.org
Phenotypic Screening: Evaluating the compound's effect on cell behavior in disease-relevant models can uncover novel mechanisms of action without a preconceived target. altex.org
Mechanism of Action Studies: Once a preliminary biological activity is identified, further studies will be needed to elucidate the precise mechanism of action. This could involve biochemical assays, cellular imaging, and molecular modeling to understand how the compound interacts with its biological target at a molecular level.
Development of Advanced in vitro and in vivo Preclinical Models for Deeper Mechanistic Understanding
To gain a comprehensive understanding of the biological effects of this compound, it is essential to move beyond simple cell-based assays and utilize more physiologically relevant preclinical models.
Future research should incorporate:
3D Cell Culture Models: Three-dimensional (3D) cell cultures, such as spheroids and organoids, more closely mimic the in vivo microenvironment compared to traditional 2D cell cultures. visikol.commdpi.comnih.gov These models can provide more accurate predictions of a compound's efficacy and toxicity. nih.gov
Organ-on-a-Chip (OOC) Technology: Microfluidic devices that recapitulate the structure and function of human organs offer a powerful platform for studying drug metabolism and toxicity in a dynamic system. mdpi.comfrontiersin.org An OOC model could be used to assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Disease-Specific Animal Models: Should in vitro studies show promise, evaluation in relevant animal models of disease will be a critical next step. The choice of model will be dictated by the identified biological activity.
Biomarker Discovery: Utilizing advanced models can also aid in the identification of biomarkers that could be used to monitor the compound's activity in later clinical stages. altex.orgvisikol.com
Table 2: Advanced Preclinical Models for Compound Evaluation
| Model Type | Key Features | Application for this compound |
|---|---|---|
| Spheroids/Organoids | 3D cell aggregates that mimic tissue architecture and cell-cell interactions. mdpi.comnih.gov | Efficacy and toxicity testing in a more physiologically relevant context. visikol.com |
| Organ-on-a-Chip | Microfluidic devices with living cells that simulate organ-level function. frontiersin.org | ADME/Tox profiling, mechanistic studies of organ-specific effects. mdpi.com |
| Patient-Derived Xenografts (PDX) | Tumors from patients implanted into immunodeficient mice. | Efficacy testing in a model that reflects human tumor heterogeneity (if anticancer activity is found). |
| Humanized Mouse Models | Mice with a humanized immune system or other human genes/cells. | Evaluation of immune-modulating effects and human-specific metabolism. |
Strategic Design of Next-Generation Azetidine Analogues with Tailored Biological Profiles
The structure of this compound provides a versatile starting point for the design of next-generation analogues with improved potency, selectivity, and pharmacokinetic properties. A systematic approach to structure-activity relationship (SAR) studies will be crucial. nih.gov
Key strategies for analogue design include:
Modification of the Cyclohexyl Group: The ethylcyclohexyl moiety provides significant lipophilicity. Altering this group by changing the substitution pattern, introducing heteroatoms, or replacing it with other cyclic or acyclic lipophilic groups could fine-tune the compound's properties.
Bioisosteric Replacement: The ether linkage could be replaced with other functional groups (e.g., amides, sulfonamides, reversed amides) to explore different interactions with potential biological targets and modulate physicochemical properties. frontiersin.orgtcichemicals.combaranlab.org
Substitution on the Azetidine Ring: Exploring substitution at other positions on the azetidine ring could lead to improved properties. For example, substitution at the C2 position has been shown to be important for the activity of some azetidine derivatives. nih.gov
Computational Modeling: In silico techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can help to prioritize the design and synthesis of new analogues, saving time and resources. frontiersin.org
By systematically exploring the chemical space around the this compound scaffold, it may be possible to develop new chemical entities with tailored biological profiles for a range of therapeutic applications. nih.govmdpi.com
Q & A
Q. What are the common synthetic routes for 3-[(2-Ethylcyclohexyl)oxy]azetidine?
Azetidine derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, the ether linkage in structurally similar compounds (e.g., 3-(3-chlorophenoxy)azetidine) is formed by reacting azetidine with halogenated precursors under basic conditions (e.g., NaH or K₂CO₃ in polar aprotic solvents like DMF) . For this compound, the 2-ethylcyclohexanol precursor could be activated as a mesylate or tosylate to facilitate nucleophilic attack by azetidine. Reaction optimization may involve temperature control (50–80°C) and inert atmospheres to prevent oxidation .
Q. Which spectroscopic methods are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the azetidine ring structure and substituent positions. For example, the cyclohexyl group’s equatorial vs. axial conformation can be deduced from coupling constants .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- HPLC/UPLC : Used with UV or MS detection to assess purity and quantify impurities. Internal standards (e.g., deuterated analogs) improve accuracy .
Q. How should this compound be stored to ensure stability?
- Store in airtight, light-resistant containers under inert gas (e.g., N₂) to prevent oxidation.
- Maintain temperatures between 2–8°C for long-term stability, as recommended for structurally related azetidines .
- Avoid exposure to moisture, which may hydrolyze the ether bond.
Advanced Research Questions
Q. How do substituents on the cyclohexyl group influence the compound’s reactivity and physical properties?
The 2-ethyl group on the cyclohexyl ring introduces steric and electronic effects:
- Steric Effects : Bulky substituents (e.g., ethyl vs. methyl) may hinder nucleophilic attack during synthesis, requiring elevated temperatures or stronger bases .
- Conformational Analysis : Substituents in equatorial positions (e.g., 2-ethylcyclohexyl) enhance solubility in nonpolar solvents compared to axial conformers .
- Thermal Stability : Electron-donating groups like ethyl may stabilize the ether linkage against thermal degradation, as observed in analogous compounds .
Q. What advanced analytical strategies resolve discrepancies in quantification data for azetidine derivatives?
- Isotope Dilution Assays : Use deuterated or ¹³C-labeled internal standards (e.g., AOZ-d4 or DNSAH-¹³C₆) to correct matrix effects in LC-MS/MS analyses .
- Method Validation : Perform spike-and-recovery experiments in relevant matrices (e.g., biological fluids) to assess accuracy (target: 80–120%) and precision (RSD <15%) .
- Cross-Validation : Compare results across multiple techniques (e.g., NMR vs. HPLC) to identify systematic errors in purity assessments.
Q. How can reaction yields be optimized for large-scale synthesis of this compound?
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency in biphasic systems.
- Solvent Optimization : Evaluate aprotic solvents (e.g., THF, DMSO) for improved solubility of azetidine and precursor.
- Kinetic Studies : Use in situ FTIR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps .
Q. What safety protocols are essential when handling azetidine derivatives in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps to avoid inhalation .
- Emergency Procedures : Ensure access to eyewash stations and safety showers. For accidental ingestion, rinse immediately with water and seek medical attention .
- Waste Disposal : Neutralize acidic or basic residues before disposal, following institutional guidelines for azetidine-containing waste .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data for azetidine derivatives?
- Contextual Factors : Verify experimental conditions (e.g., solvent polarity, temperature) reported in conflicting studies. For example, solubility in DMSO vs. water may vary by orders of magnitude .
- Standardization : Use USP/PhEur reference methods for solubility testing to ensure reproducibility.
- Computational Modeling : Predict solubility parameters (e.g., Hansen solubility parameters) using tools like COSMO-RS to reconcile empirical data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
